Methyl 3,6-octadecadiynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

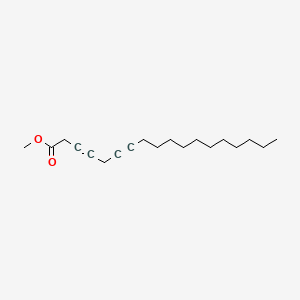

Methyl 3,6-octadecadiynoate is an organic compound with the molecular formula C19H30O2. It is a methyl ester derivative of 3,6-octadecadiynoic acid. This compound is characterized by the presence of two triple bonds in its long carbon chain, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,6-octadecadiynoate can be synthesized through various methods. One common approach involves the esterification of 3,6-octadecadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-octadecadiynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3,6-octadecadiynoic acid or other oxidized derivatives.

Reduction: Formation of 3,6-octadecadiyne or 3,6-octadecene.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3,6-octadecadiynoate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

Biology: The compound’s unique structure makes it a subject of interest in studies related to lipid metabolism and membrane dynamics.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 3,6-octadecadiynoate exerts its effects depends on the specific context of its application. In chemical reactions, the presence of triple bonds allows for unique reactivity patterns, such as cycloaddition reactions. In biological systems, its interaction with lipid membranes and enzymes can influence cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl 3,6-octadecadiynoate: Characterized by two triple bonds in the carbon chain.

Methyl 3,6-octadecadiynoic acid: The parent acid form of the ester.

3,6-Octadecadiynoic acid: The free acid form without the methyl ester group.

Uniqueness

This compound is unique due to its ester functionality combined with the presence of two triple bonds. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.

Biological Activity

Methyl 3,6-octadecadiynoate is a compound of interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C19H30O2) is an acetylenic fatty acid methyl ester characterized by the presence of two triple bonds in its carbon chain. This unique structure contributes to its reactivity and potential biological effects.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism behind this activity may involve disruption of bacterial membrane integrity or interference with metabolic pathways.

2. Cytotoxic Effects

Studies have demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been observed in vitro. This cytotoxicity is potentially linked to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress within the cells.

3. Anti-inflammatory Properties

this compound has also been explored for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

A study focused on the cytotoxic effects of this compound on HepG2 liver cancer cells revealed an IC50 value indicating moderate potency. The mechanism was linked to increased ROS production and subsequent apoptosis induction. This suggests potential applications in cancer therapeutics.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's hydrophobic nature may allow it to integrate into lipid membranes, disrupting their integrity and function.

- Oxidative Stress Induction : By generating ROS, this compound can lead to oxidative damage in cellular components.

- Cytokine Modulation : It may influence signaling pathways related to inflammation and immune responses.

Properties

CAS No. |

56554-43-9 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl octadeca-3,6-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-12,15,18H2,1-2H3 |

InChI Key |

DEEGKBFXEYTHPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC#CCC#CCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.